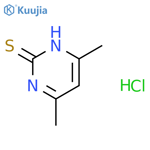

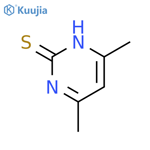

Carboxyl activation of 2-mercapto-4,6-dimethylpyrimidine through N-acyl-4,6-dimethylpyrimidine-2-thione: A chemical and spectrophotometric investigation

,

Asian Journal of Chemistry,

2015,

27(1),

287-291